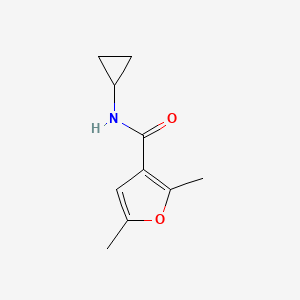

N-cyclopropyl-2,5-dimethylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-5-9(7(2)13-6)10(12)11-8-3-4-8/h5,8H,3-4H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZYJMLBBMJPCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 2,5-dimethylfuran with cyclopropylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the process is carried out under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures that the industrial process is both cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted furan derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-cyclopropyl-2,5-dimethylfuran-3-carboxamide typically involves the reaction between 2,5-dimethylfuran and cyclopropylamine under reflux conditions, often using solvents like dichloromethane or ethanol. The product is purified through methods such as recrystallization or column chromatography.

Key Chemical Properties:

- Molecular Formula: C11H15NO2

- Molecular Weight: 193.25 g/mol

- Boiling Point: Approx. 200°C

- Solubility: Soluble in organic solvents like ethanol and dichloromethane.

Scientific Research Applications

This compound has shown promise in several scientific domains:

Chemistry

- Model Compound: It serves as a model for studying reaction mechanisms and developing new synthetic methodologies.

- Reactivity: The furan ring allows for various chemical reactions including oxidation to form dicarboxylic acid derivatives and substitution reactions with halogens or nucleophiles.

Biology

- Enzyme Inhibition: The compound has been investigated for its potential to inhibit enzymes and modulate protein-ligand interactions. Studies indicate that it can affect signaling pathways related to gene expression and metabolic regulation.

- Antimalarial Activity: Cyclopropyl carboxamides, including this compound, have been identified as potent inhibitors against Plasmodium falciparum, the malaria-causing parasite. In vitro studies demonstrated effective inhibition of both drug-sensitive and resistant strains .

Industry

- Specialty Chemicals Production: The compound is utilized in the production of specialty chemicals with unique properties that are valuable in various industrial applications.

Case Study 1: Antimalarial Efficacy

In a study evaluating the efficacy of cyclopropyl carboxamides against P. falciparum, compounds were administered to infected mice. Results indicated that doses above 20 mg/kg significantly reduced parasitemia levels, showcasing the potential of these compounds as antimalarial agents .

| Compound | IC50 (nM) | ED50 (mg/kg) |

|---|---|---|

| GSK1057714 | 76 - 164 | 24 |

| GSK2645947 | 2 - 7 | 20 |

Case Study 2: Neuroprotective Effects

Research into related compounds has shown that derivatives of furan exhibit neuroprotective effects by stabilizing mitochondrial function and preventing apoptosis in neuronal cells. These findings suggest potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism by which N-cyclopropyl-2,5-dimethylfuran-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The furan ring and cyclopropyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as gene expression and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes detailed data for N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide (CAS 1396807-22-9), a structurally related compound with an extended alkyl chain and hydroxyl group on the cyclopropyl substituent . Below is a comparative analysis:

Structural Differences

- N-cyclopropyl-2,5-dimethylfuran-3-carboxamide: Substituent on the amide nitrogen: Cyclopropyl group (C₃H₅). Functional groups: Furan ring (O), two methyl groups (CH₃), carboxamide (CONH). No hydroxyl group.

N-(3-cyclopropyl-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide :

Physicochemical Properties

Key Observations

- The hydroxyl group in the compound reduces hydrophobicity (lower XLogP) and increases polarity (higher TPSA), enhancing solubility in polar solvents compared to the target compound .

- Both compounds share a furan-carboxamide backbone, which may confer stability against metabolic degradation.

Research Implications

While direct pharmacological or catalytic data for this compound is unavailable, the structural comparison highlights design principles for optimizing similar compounds:

- Hydrophobicity vs. Solubility : The absence of a hydroxyl group in the target compound may improve membrane permeability but reduce aqueous solubility.

- Steric Effects : Simpler substituents (e.g., cyclopropyl vs. hydroxypropyl-cyclopropyl) could minimize steric clashes in enzyme-binding pockets.

Biological Activity

N-Cyclopropyl-2,5-dimethylfuran-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring and a cyclopropyl group, which are critical for its interaction with biological targets. Its molecular formula is with a molecular weight of approximately 175.23 g/mol. The presence of the carboxamide functional group contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The furan ring and cyclopropyl group facilitate binding to active sites on enzymes or receptors, modulating their activity. This compound may also influence cellular processes such as gene expression and metabolic regulation through its involvement in signaling pathways.

Antiparasitic Activity

Research has indicated that this compound exhibits significant antiparasitic activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have shown it to be a potent inhibitor with a pIC50 value of 6.4, demonstrating over 100-fold selectivity against human MRC-5 cells .

Antimalarial Activity

Cyclopropyl carboxamides, including this compound, have been identified as effective inhibitors of Plasmodium falciparum, the malaria parasite. They demonstrate oral efficacy in mouse models and exhibit low cytotoxicity against mammalian cell lines. The IC50 values for various strains of P. falciparum range from 76 to 164 nM, indicating robust antimalarial potential .

Structure-Activity Relationship (SAR)

The SAR studies on this compound reveal that modifications to the cyclopropyl and furan moieties significantly affect biological potency. For instance:

| Compound Modification | pIC50 Value | Selectivity |

|---|---|---|

| Cyclopropyl substitution | 6.4 | 100-fold over MRC-5 |

| Furan ring alterations | Varies | Varies |

These modifications highlight the importance of hydrophobicity and steric factors in enhancing the compound's biological activity .

Case Studies

- Chagas Disease : In a study assessing various derivatives for T. cruzi inhibition, this compound was among the most potent compounds identified, showcasing its potential as a lead structure for drug development against Chagas disease .

- Malaria : A series of cyclopropyl carboxamides were tested against multiple strains of P. falciparum, revealing that modifications similar to those in this compound could lead to compounds with significantly improved potency and safety profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclopropyl-2,5-dimethylfuran-3-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : A general procedure involves coupling 2,5-dimethylfuran-3-carboxylic acid with cyclopropylamine using activating agents like thionyl chloride or carbodiimides. For example, analogous compounds (e.g., thiazole derivatives) were synthesized via reaction of 2,5-dimethyl-3-furoyl chloride with amines in anhydrous dioxane and triethylamine, achieving yields >90% after recrystallization . Key variables include solvent choice (polar aprotic solvents enhance reactivity), temperature (room temperature minimizes side reactions), and stoichiometric ratios (1:1.2 amine:acyl chloride recommended).

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Focus on characteristic peaks: furan protons (δ 6.6–7.2 ppm), cyclopropyl protons (δ 0.8–1.5 ppm), and carboxamide NH (δ 8.5–10 ppm, broad). For example, a related furan-3-carboxamide showed distinct furan signals at δ 6.81 ppm and NH at δ 11.91 ppm in DMSO-d₆ .

- LC-MS : Use reverse-phase HPLC (C18 column) with ESI+ ionization. Expected [M+H]+ for C₁₁H₁₅NO₂ is 194.12. Validate purity (>95%) via retention time consistency and absence of secondary peaks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.